molecular formula C11H18N2O3S B5157468 N-(2-furylmethyl)-1-azepanesulfonamide

N-(2-furylmethyl)-1-azepanesulfonamide

Cat. No. B5157468
M. Wt: 258.34 g/mol
InChI Key: CRPITDPBMAXSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-1-azepanesulfonamide, also known as Furasemide, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a variety of biochemical and physiological effects, making it a promising candidate for research in various fields.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1-azepanesulfonamide involves the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This results in the inhibition of sodium and chloride reabsorption, leading to increased urinary excretion of water and electrolytes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been demonstrated to increase urine output and decrease blood pressure in animal models. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-1-azepanesulfonamide has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it easier to interpret experimental results. It is also relatively easy to synthesize and purify, making it readily available for experimental use. However, this compound does have some limitations for lab experiments. It is known to be unstable in aqueous solutions, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on N-(2-furylmethyl)-1-azepanesulfonamide. One area of interest is its potential use in the treatment of cardiovascular diseases, such as hypertension and congestive heart failure. Another area of interest is its potential use in the treatment of inflammatory and pain-related conditions. Additionally, further research is needed to better understand the long-term effects of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-1-azepanesulfonamide involves the reaction of 2-furylmethylamine with 1-chloroazepane, followed by the sulfonation of the resulting product with sulfur trioxide. The final product is obtained after purification through crystallization.

Scientific Research Applications

N-(2-furylmethyl)-1-azepanesulfonamide has been widely studied for its potential applications in scientific research. It has been shown to exhibit a variety of pharmacological effects, including diuretic, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use in the treatment of hypertension, congestive heart failure, and other cardiovascular diseases.

properties

IUPAC Name

N-(furan-2-ylmethyl)azepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c14-17(15,12-10-11-6-5-9-16-11)13-7-3-1-2-4-8-13/h5-6,9,12H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPITDPBMAXSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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